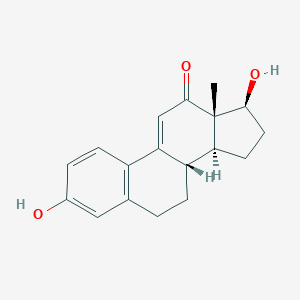

12-Oxo-E2

Description

3,17-Dione steroids, such as androst-4-ene-3,17-dione (4-AD) and androsta-1,4-diene-3,17-dione (ADD), are critical intermediates in steroid hormone biosynthesis and microbial degradation pathways . These compounds are characterized by ketone groups at positions 3 and 17 of the steroid nucleus (Figure 1). They serve as precursors for synthesizing pharmaceutical agents like testosterone, cortisol, and contraceptives.

The enzyme 3,17β-hydroxysteroid dehydrogenase (3,17β-HSD) plays a pivotal role in interconverting hydroxyl and ketone groups at these positions, enabling microbial metabolism of steroids in organisms like Comamonas testosteroni . Genetic studies reveal that the expression of the 3,17β-HSD gene is regulated by transcriptional repressors (e.g., TetR and LuxR proteins), which bind to conserved DNA sequences upstream of the gene . Mutant strains of C. testosteroni with disrupted TetR regulation exhibit enhanced 3,17β-HSD activity, making them valuable for biodegrading environmental steroid pollutants .

Properties

CAS No. |

16143-51-4 |

|---|---|

Molecular Formula |

C18H20O3 |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one |

InChI |

InChI=1S/C18H20O3/c1-18-15(6-7-16(18)20)13-4-2-10-8-11(19)3-5-12(10)14(13)9-17(18)21/h3,5,8-9,13,15-16,19-20H,2,4,6-7H2,1H3/t13-,15+,16+,18+/m1/s1 |

InChI Key |

UFZJCFGLLBQULK-VKZRIFJHSA-N |

SMILES |

CC12C(CCC1O)C3CCC4=C(C3=CC2=O)C=CC(=C4)O |

Isomeric SMILES |

C[C@]12[C@@H](CC[C@@H]1O)[C@@H]3CCC4=C(C3=CC2=O)C=CC(=C4)O |

Canonical SMILES |

CC12C(CCC1O)C3CCC4=C(C3=CC2=O)C=CC(=C4)O |

Synonyms |

12-oxo-9(11)-dehydroestradiol 12-oxo-E2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,17 involves multiple steps, typically starting from simpler steroid precursors. The process often includes hydroxylation, methylation, and cyclization reactions under controlled conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound is usually carried out through large-scale organic synthesis techniques. These methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3,17 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide.

Reduction: Reduction reactions can convert ketones back to alcohols using reagents such as sodium borohydride.

Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents include:

Oxidizing agents: Chromium trioxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study steroid synthesis and reactions. It helps in understanding the behavior of complex organic molecules under various conditions.

Biology

In biological research, 3,17 is studied for its role in cellular processes and its potential as a biomarker for certain diseases.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies for treating conditions like inflammation and hormonal imbalances.

Industry

In the industrial sector, this compound is used in the synthesis of other complex steroids and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,17 involves its interaction with specific molecular targets in the body. It binds to steroid receptors, influencing gene expression and cellular activity. This interaction can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs

3,17-Dione steroids share structural similarities with other steroid derivatives but differ in functional groups and biological roles (Table 1):

Table 1 : Structural and functional comparison of 3,17-dione steroids and related compounds.

Functional Analogs in Microbial Pathways

- 3α-HSD vs. 3,17β-HSD : While 3,17β-HSD targets both C3 and C17 positions, 3α-HSD (e.g., in Pseudomonas) specifically oxidizes 3α-hydroxyl groups, limiting its substrate range .

- 17β-HSD (Human) : Human isoforms catalyze similar reactions but are involved in hormone activation rather than environmental degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.